REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1N.N([O-])=O.[Na+].[OH-].[Na+].[C-:21]#[N:22]>O>[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1[C:21]#[N:22] |f:2.3,4.5|
|
Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Quantity
|
332.22 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring for a period of 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
maintained at 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 15 mins
|
Duration
|
15 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1N.N([O-])=O.[Na+].[OH-].[Na+].[C-:21]#[N:22]>O>[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1[C:21]#[N:22] |f:2.3,4.5|
|
Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Quantity
|
332.22 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring for a period of 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
maintained at 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 15 mins
|
Duration
|
15 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |